![molecular formula C16H13Cl2N5OS B2995815 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 880802-53-9](/img/structure/B2995815.png)
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13Cl2N5OS and its molecular weight is 394.27. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Analysis and Quantum Computational Approach
A study conducted by Jenepha Mary, Pradhan, and James (2022) delved into the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. This research utilized vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, alongside density functional theory (DFT) models to characterize the molecule. The study highlighted the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, offering insights into its stability and intermolecular interactions. The analysis also covered pharmacokinetic properties and in-silico docking to assess inhibition activity against viruses, shedding light on the compound's potential antiviral applications (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Activity of Related Compounds
Research by Sah et al. (2014) focused on the synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This study highlighted the process of creating the Mannich base and its subsequent transformation into formazans, which were then evaluated for their antimicrobial properties against various bacterial and fungal strains. The synthesized compounds exhibited moderate activity, indicating their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antiexudative Activity of Pyrolin Derivatives
Another significant study by Chalenko et al. (2019) explored the synthesis and antiexudative activity of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. This research aimed at creating new, potentially bioactive compounds through a detailed synthesis process. The compounds exhibited antiexudative properties in experiments, surpassing the reference drug in some instances, which points towards their therapeutic potential in treating conditions associated with inflammation or edema (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are also currently unknown. Triazole derivatives are known to have diverse biological activities, and the specific pathways they affect can vary widely depending on their chemical structure and the nature of their targets .
Pharmacokinetics
These properties are crucial for understanding a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-3-1-10(2-4-11)15-21-22-16(23(15)19)25-9-14(24)20-13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYSAZACEVJAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
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